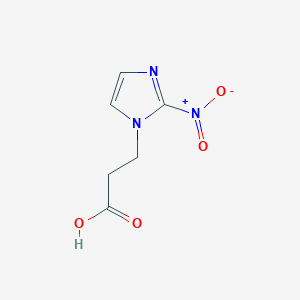
3-(2-Nitro-1h-imidazol-1-yl)propanoic acid
Overview
Description
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid is a chemical compound that features a nitroimidazole moiety attached to a propanoic acid chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The nitroimidazole group is known for its biological activity, particularly in antimicrobial and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitro-1H-imidazol-1-yl)propanoic acid typically involves the nitration of an imidazole derivative followed by the introduction of a propanoic acid group. One common method includes the following steps:
Nitration of Imidazole: Imidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitroimidazole.
Alkylation: The 2-nitroimidazole is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality product.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 3-(2-Amino-1H-imidazol-1-yl)propanoic acid.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: this compound from its esters or amides.
Scientific Research Applications
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the nitroimidazole group.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: Explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-(2-Nitro-1H-imidazol-1-yl)propanoic acid is primarily due to the nitroimidazole moiety. This group can undergo bioreduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This mechanism is particularly effective against anaerobic bacteria and certain cancer cells that thrive in low-oxygen environments.
Molecular Targets and Pathways:
DNA Damage: The reactive intermediates formed during bioreduction can cause strand breaks and other forms of DNA damage.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cellular metabolism, leading to cell death.
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative widely used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Secnidazole: A nitroimidazole with a longer half-life, used for similar indications as metronidazole.
Uniqueness: 3-(2-Nitro-1H-imidazol-1-yl)propanoic acid is unique due to its specific structural features that may confer distinct biological activities and potential applications in various fields. Its propanoic acid moiety can be further modified to create derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
3-(2-nitroimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-5(11)1-3-8-4-2-7-6(8)9(12)13/h2,4H,1,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMHZMMYLASIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913663 | |
| Record name | 3-(2-Nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97762-32-8 | |
| Record name | Ro 31-0258 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097762328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Nitro-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


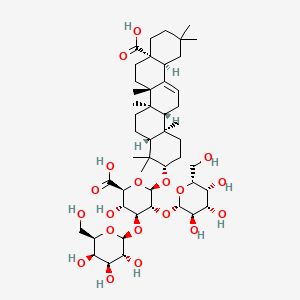
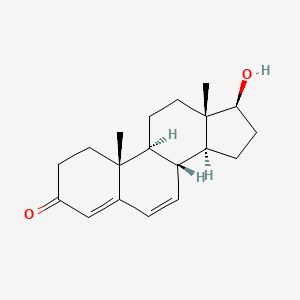
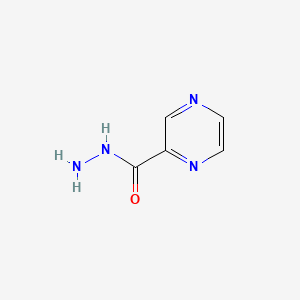
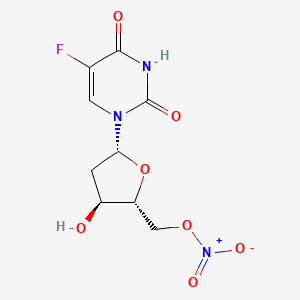
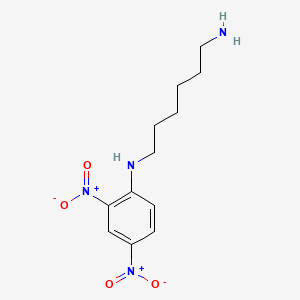
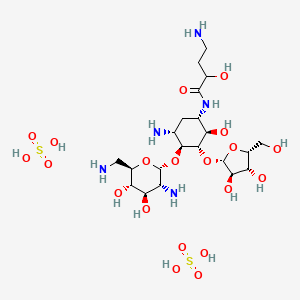


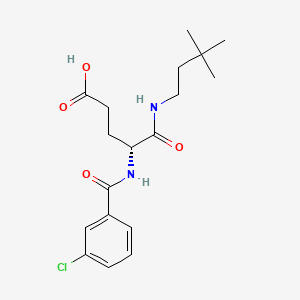

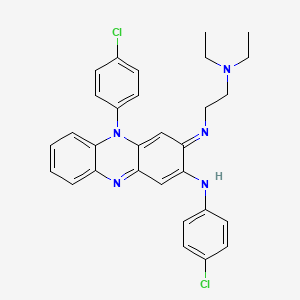
![5-(Benzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1222981.png)


